Pentyl 2-pyridyl ketone
Overview
Description
Pentyl 2-pyridyl ketone is an organic compound that belongs to the class of ketones, specifically those containing a pyridine ring The structure consists of a pentyl group attached to the carbonyl carbon, which is also bonded to a pyridine ring at the 2-position
Mechanism of Action
Target of Action
Pentyl 2-pyridyl ketone is a versatile compound that interacts with various targets. It is widely used in organic synthesis and medicinal chemistry as a precursor for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis . .
Biochemical Pathways
this compound is involved in several biochemical pathways. It is used as a precursor in the synthesis of various bioactive molecules and natural products . .
Result of Action
The result of this compound’s action can be seen in its role as a precursor in the synthesis of various bioactive molecules and natural products . It is also used in the synthesis of TGF- β type 1 receptor inhibitor LY580276 intermediate . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of 2-pyridyl ketones involves the reaction of 2-lithiopyridine with esters in a nitrogen atmosphere below -78°C . This suggests that temperature and atmospheric conditions can significantly influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentyl 2-pyridyl ketone can be achieved through several methods. One common approach involves the reaction of 2-lithiopyridine with pentyl esters. The 2-lithiopyridine is typically generated by the bromine-lithium exchange reaction of 2-bromopyridine with an organolithium reagent. The reaction is carried out under an inert atmosphere, often at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry techniques. This method allows for the rapid and efficient production of the compound by continuously feeding the reactants through a reactor. This approach not only improves yield but also enhances safety and scalability .
Chemical Reactions Analysis
Types of Reactions: Pentyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Alcohols.
Substitution: Various substituted pyridyl ketones depending on the reagents used.
Scientific Research Applications
Pentyl 2-pyridyl ketone has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of functional materials and agrochemicals.
Comparison with Similar Compounds
- Methyl 2-pyridyl ketone
- Ethyl 2-pyridyl ketone
- Phenyl 2-pyridyl ketone
Comparison: Pentyl 2-pyridyl ketone is unique due to its longer alkyl chain, which can influence its physical properties and reactivity. Compared to its shorter-chain analogs, this compound may exhibit different solubility, boiling points, and steric effects. These differences can impact its suitability for various applications, making it a valuable compound in specific contexts .
Properties
IUPAC Name |
1-pyridin-2-ylhexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-3-4-8-11(13)10-7-5-6-9-12-10/h5-7,9H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKVJWNKQCIUSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339463 | |
Record name | Pentyl 2-pyridyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42203-03-2 | |
Record name | 1-(2-Pyridinyl)-1-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42203-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentyl 2-pyridyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.